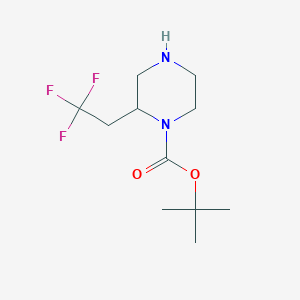

tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It is an ester derivative and serves as a useful building block/intermediate in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis Analysis

The synthesis of “tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” involves the use of N-Boc piperazine as a starting material . The compound can be prepared in good yield via solvent-free N-Boc protection catalyzed by iodine . It undergoes Buchwald-Hartwig coupling reactions with aryl halides .Molecular Structure Analysis

The molecular structure of “tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” has been characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structure was further confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

“tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” undergoes various chemical reactions. It can undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can also be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

Piperazine and its derivatives, including “tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate”, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Evaluation

The compound has been used in biological evaluations, particularly in antibacterial and antifungal studies. It has been found to be moderately active against several microorganisms .

Drug Discovery

The piperazine ring, a component of “tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate”, is considered an important synthetic strategy in the field of drug discovery. This is due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

X-ray Diffraction Studies

The compound has been used in X-ray diffraction studies. The structures of the compound and its derivatives were confirmed by single crystal X-ray diffraction analysis .

Synthesis of Functional Coatings

The compound has potential applications in the synthesis of functional coatings. It has been used in the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate with 2-(trifluoromethyl)acrylic acid, an adhesion-promoting monomer. This leads to poly(fluoroacrylate)s with tunable wettability and improved adhesion .

Conversion of Alcohols and Carboxylic Acids

Although not directly related to “tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate”, similar compounds like tert-butyl 2,2,2-trichloroacetimidate have been used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .

Orientations Futures

Mécanisme D'action

Target of Action

Tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives have been found to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities

Mode of Action

The mode of action of piperazine derivatives can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules . .

Biochemical Pathways

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones

Result of Action

The antibacterial and antifungal activities of piperazine derivatives have been studied against several microorganisms, and they were found to be moderately active . .

Propriétés

IUPAC Name |

tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJQPSDQSUMFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)

![1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B6617002.png)